Product packaging for Guignardic acid(Cat. No.:)

Guignardic acid

Cat. No.: B1248956
M. Wt: 262.26 g/mol
InChI Key: UDHDTCIFHXXHPE-MSKHEQNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guignardic acid, with the molecular formula C14H14O5, is a natural product featuring a dioxolanone moiety and is isolated from fungi of the genus Guignardia . This compound is a valuable reference standard in phytopathology research, particularly for investigating the disease mechanisms of grape black rot caused by Guignardia bidwellii . Its core research value lies in its function as a phytotoxin and a potential virulence factor; application of the pure compound onto host plant tissue has been shown to induce specific disease symptoms, such as lesion formation . Studies have detected this compound directly in infected Vitis vinifera leaf material, confirming its production in planta during active fungal infection, whereas it is absent in uninfected tissues . Biosynthetically, this compound is derived from the oxidative deamination products of the amino acids phenylalanine and valine . Its phytotoxic activity appears to be structure-dependent, with research indicating that a free carboxyl group is essential for its biological effect . Beyond its role in plant-pathogen interactions, this compound and related extracts have also been investigated for potential antimicrobial properties in various bioassays . This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O5 B1248956 Guignardic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

(2S,4Z)-4-benzylidene-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-9(2)14(13(16)17)18-11(12(15)19-14)8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)/b11-8-/t14-/m0/s1

InChI Key

UDHDTCIFHXXHPE-MSKHEQNASA-N

Isomeric SMILES

CC(C)[C@@]1(O/C(=C\C2=CC=CC=C2)/C(=O)O1)C(=O)O

Canonical SMILES

CC(C)C1(OC(=CC2=CC=CC=C2)C(=O)O1)C(=O)O

Synonyms

guignardic acid

Origin of Product

United States

Discovery and Isolation of Guignardic Acid

Microbial Sources and Producer Organisms of Guignardic Acid

Ecological Niche of Producer Fungi: Endophytic Associations with Host Plants (e.g., Vitis vinifera, Spondias mombin, Citrus)

This compound is a secondary metabolite produced by various species of fungi belonging to the genus Guignardia and its anamorph (asexual stage) genus, Phyllosticta. mdpi.com These fungi occupy a diverse ecological niche, frequently existing as endophytes within the tissues of various host plants without causing any apparent harm. creamjournal.org The relationship between the endophytic fungus and its host is complex and can range from mutualistic to commensal, and in some cases, the fungus may become pathogenic under certain conditions, such as host stress or senescence. ucl.ac.be

The production of this compound has been identified in several fungal species isolated from a wide array of host plants, indicating a broad distribution. bioline.org.br Initially, this compound was discovered and isolated from the culture broth of an endophytic Guignardia sp. colonizing the leaves of the tropical tree Spondias mombin. researchgate.netcalis.edu.cnresearchgate.net This discovery highlighted the potential of endophytic fungi from medicinal and tropical plants as sources of novel natural products. ucl.ac.besmujo.id

Subsequent research has identified other Guignardia and Phyllosticta species as producers of this compound. The fungus Guignardia bidwellii, the causal agent of black rot disease in grapes (Vitis vinifera), is a significant producer. mdpi.com While it acts as a pathogen on grapes, related species can be harmless endophytes in other plants. mdpi.com For instance, Phyllosticta capitalensis is recognized as an endophyte with a worldwide distribution across numerous plant families. nih.gov The genus Phyllosticta is known to colonize a variety of hosts, including Citrus species. nih.gov Research into the secondary metabolites of these fungi has shown that several species within the Guignardia genus are capable of producing the same phytotoxins, including this compound. researchgate.net

The following table summarizes the known producer fungi of this compound and their associated host plants.

Producer FungusHost PlantHost Plant FamilyFungal Lifestyle
Guignardia sp.Spondias mombinAnacardiaceaeEndophyte
Guignardia bidwellii (Phyllosticta ampelicida)Vitis vinifera (Grape)VitaceaePathogen/Endophyte
Guignardia mangiferaeViguiera arenariaAsteraceaeEndophyte
Guignardia mangiferaeCentella asiaticaApiaceaeEndophyte
Phyllosticta sp.Persea indica (Laurel)LauraceaeEndophyte
Phyllosticta speciesCitrus speciesRutaceaeEndophyte/Pathogen
Guignardia speciesMangrove plantsVariousEndophyte

This table was generated based on data from sources ucl.ac.bebioline.org.brresearchgate.netresearchgate.netnih.govresearchgate.net.

In Planta Detection and Isolation of this compound from Infected Plant Tissues

The detection of this compound directly within plant tissues (in planta) provides crucial evidence for its role in the host-fungus interaction. Research has confirmed the presence of this compound in the leaves of Vitis vinifera that have been infected by the black rot fungus, Guignardia bidwellii. researchgate.net Conversely, the compound was not detected in leaf material from uninfected grapevine plants, strongly suggesting that its production is induced during the infection process. researchgate.net

Studies focusing on the interaction between G. bidwellii and grapevines demonstrated that this compound is produced in actual interactions with the host. mdpi.com This finding supports the hypothesis that the compound may act as a virulence factor, contributing to the development of disease symptoms, such as the formation of lesions on the leaves. researchgate.net

The isolation of this compound from infected plant tissues follows standard procedures for natural product extraction, though it can be challenging due to the complexity of the plant matrix. thermofisher.com The general methodology involves the following steps:

Collection and Preparation : Infected plant tissues, such as leaves showing clear symptoms of black rot, are collected. innovareacademics.in To ensure that the compound detected is from the internal tissues, the plant material is surface-sterilized, often using a solution like 0.1% mercuric chloride or ethanol, to remove any surface contaminants. innovareacademics.in

Homogenization : The sterilized tissue is then thoroughly disrupted. This can be achieved by freezing the tissue in liquid nitrogen and grinding it into a fine powder using a mortar and pestle. thermofisher.com

Extraction : The homogenized plant material is subjected to solvent extraction. A common method is the use of a guanidinium (B1211019) thiocyanate/acid phenol:chloroform extraction. thermofisher.com Organic solvents like ethyl acetate (B1210297) have also been used to extract this compound from fungal cultures and would be applicable here. researchgate.net

Purification : The crude extract is then purified to isolate the target compound. This typically involves chromatographic techniques. A UV-guided fractionation can be employed, where the fractions are monitored by their ultraviolet light absorption to track the compound of interest. researchgate.net Further purification steps using High-Performance Liquid Chromatography (HPLC) are then used to obtain the pure compound. researchgate.net

Identification : The structure of the isolated compound is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

While most large-scale isolation of this compound for study has been performed from fungal cultures due to higher yields, its confirmed detection and potential for isolation from infected Vitis vinifera leaves underscore its relevance in the plant pathology context. researchgate.netnih.gov

Structural Elucidation of Guignardic Acid

Advanced Spectroscopic Analysis for Chemical Structure Determination

The foundational characterization of Guignardic acid relies on a suite of advanced spectroscopic methods. Each technique provides unique and complementary pieces of information that, when combined, reveal the molecule's complete atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in piecing together the carbon-hydrogen framework of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments have provided detailed insights into the molecule's structure. acs.orgacs.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound reveals characteristic signals for an isopropyl group, aromatic protons, and an olefinic proton. mdpi.compreprints.org Specifically, two doublets around 1.09 and 1.10 ppm correspond to the two methyl groups of the isopropyl moiety, while a septet at 2.68 ppm is indicative of the methine proton coupled to them. mdpi.compreprints.org Signals in the aromatic region between 7.35 and 7.68 ppm suggest the presence of a benzylidene group. mdpi.compreprints.org A key singlet at approximately 6.53 ppm is assigned to the olefinic proton (H-6). mdpi.compreprints.org

The ¹³C NMR spectrum confirms the presence of 14 carbon atoms. mdpi.compreprints.org It shows signals for the isopropyl methyl groups, the aromatic carbons of the benzylidene moiety, and carbons associated with a trisubstituted double bond (δ 110.1, C-6; δ 135.3, C-4). preprints.orgnih.gov Importantly, the spectrum displays signals for a lactone carbonyl (δ ~162.7 ppm), a carboxylic acid carbonyl (δ ~169.5 ppm), and a unique angular carbon at δ 108.3 ppm (C-2) bonded to two oxygen atoms, characteristic of the dioxolanone core. preprints.orgnih.gov

¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Atom No. ¹H Chemical Shift (δ ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ ppm)
2 - - - 108.3
4 - - - 135.3
5 - - - 162.7
6 6.53 s - 110.1
8, 12 7.68 br d 7.1 129.5
9, 11 7.39 m - 129.0
10 7.35 m - 130.5
13 - - - 169.5
14 2.68 sept 6.9 35.5
15 1.09 d 6.9 16.5
16 1.10 d 6.9 16.4

Data sourced from multiple studies. mdpi.compreprints.orgnih.gov

2D NMR (COSY, HSQC, HMBC): While detailed data for all 2D NMR experiments on this compound itself are not extensively published in single sources, their application is standard for this type of structural elucidation. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) experiments are used to correlate directly bonded protons and carbons, confirming assignments made in the 1D spectra, such as linking the proton at 2.68 ppm to the carbon at 35.5 ppm (C-14). preprints.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would be critical for establishing the connectivity between different fragments of the molecule, for instance, showing correlations from the isopropyl protons to the C-2 carbon, and from the H-6 olefinic proton to the C-4 and C-5 carbons, thus assembling the core structure.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, such as the relationship between the methine and methyl protons of the isopropyl group.

High-Resolution Mass Spectrometry (HRMS) has been employed to determine the precise elemental composition of this compound. researchgate.net The technique provides a highly accurate mass measurement of the molecular ion. For this compound, the molecular ion [M]⁺ was observed at a mass-to-charge ratio (m/z) of 262.0853. mdpi.compreprints.org This experimental value is in close agreement with the calculated mass of 262.0841 for the molecular formula C₁₄H₁₄O₅, confirming the elemental composition of the compound. mdpi.compreprints.orgnih.gov

Other spectroscopic methods have provided complementary data for the structural elucidation of this compound. researchgate.net

UV-Vis Spectroscopy: The ultraviolet (UV) spectrum of this compound shows characteristic absorption maxima around 230 nm and 295 nm. researchgate.netnih.gov This pattern is indicative of the conjugated system involving the benzylidene group and the dioxolanone ring, which is a common feature among related phytotoxic dioxolanones. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. researchgate.net Although specific data for this compound is not always detailed, spectra for closely related analogues like Metthis compound show absorption bands for C-H stretching (2919 cm⁻¹), and, most importantly, strong absorptions for carbonyl groups (lactone at 1796 cm⁻¹ and ester/acid at 1739 cm⁻¹), which supports the dioxolanone structure. mdpi.compreprints.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

Determination of Absolute Configuration

Beyond determining the planar structure, significant effort has been directed toward establishing the absolute three-dimensional arrangement of atoms (stereochemistry) at the chiral centers of this compound. researchgate.netresearchgate.net

Chiroptical methods, which measure the interaction of chiral molecules with polarized light, have been essential in assigning the absolute configuration.

Optical Rotation: this compound is optically active. The specific rotation has been measured as [α]D = -26.7 (c 0.25, CHCl₃). mdpi.compreprints.org The negative sign of the optical rotation is a key characteristic used in comparisons with synthetic standards and related natural products to infer its stereochemistry. researchgate.net

Circular Dichroism (CD): Both Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) have been utilized. researchgate.net The absolute configuration at C-5 was determined as S by comparing its CD profile with that of known compounds. researchgate.netresearchgate.net Studies comparing experimental VCD data with DFT calculations have shown VCD to be a particularly reliable method for assigning the absolute configuration of this compound and its derivatives. researchgate.net

The absolute configuration of this compound has been definitively confirmed through chemical synthesis and correlation. researchgate.net The asymmetric synthesis of (-)-(S)-Guignardic acid yielded a compound with spectral data and an optical rotation value identical to those of the natural product, unequivocally establishing the S configuration at the C-2 stereocenter. researchgate.netresearchgate.net

Furthermore, the stereochemistry is often discussed in the context of its biogenetic relationship to other compounds. researchgate.net The presumed biosynthetic pathway from the amino acids valine and phenylalanine provides a logical basis for the observed stereochemistry. nih.govebi.ac.uk Chemical derivatization, such as the formation of methyl esters, has also been employed as a strategy to facilitate analysis, particularly for improving the quality and interpretation of VCD spectra in stereochemical studies. researchgate.net

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Comparative Structural Analysis with Related Dioxolanone Derivatives and Analogues

This compound is the progenitor of a class of natural products characterized by a dioxolanone core. researchgate.netnih.gov This core structure is formed from the condensation of two α-keto acids, which are derived from the oxidative deamination of amino acids. researchgate.net Variations in the amino acid precursors give rise to a family of structurally related dioxolanone derivatives. researchgate.netresearchgate.net

Phenthis compound and its Methyl/Butyl Esters

Phenthis compound is a significant analogue of this compound, produced by the phytopathogenic fungus Guignardia bidwellii. researchgate.netacs.org Structurally, it differs from this compound in its biosynthetic precursors. While this compound is synthesized from the deamination products of valine and phenylalanine, phenthis compound is derived exclusively from two molecules of phenylalanine. researchgate.netacs.orgebi.ac.uk This results in a benzyl (B1604629) group at the C2 position of the dioxolanone ring, in contrast to the isopropyl group found in this compound.

The structure of phenthis compound has been elucidated through spectroscopic methods, including NMR and mass spectrometry. researchgate.netebi.ac.uk Further research has led to the isolation and characterization of ester derivatives of phenthis compound. Phenthis compound methyl ester has been identified from cultures of Phyllosticta sp. nih.govmdpi.com More recently, phenthis compound butyl ester was isolated from the citrus pathogen Phyllosticta citricarpa. nih.govnih.gov The identification of these esters was confirmed through comprehensive 1D and 2D NMR spectroscopy and high-resolution mass spectrometry. researchgate.netnih.gov

A key structural feature noted across these compounds, which appears to be linked to their phytotoxic activity, is the presence of a free carboxyl group. researchgate.netresearchgate.net

CompoundMolecular FormulaPrecursor Amino AcidsKey Structural Difference from this compoundSource Organism(s)
This compound C15H16O5Valine, PhenylalanineIsopropyl group at C2Guignardia sp., Phyllosticta sp. researchgate.netnih.govd-nb.info
Phenthis compound C19H16O5Phenylalanine (x2)Benzyl group at C2Guignardia bidwellii researchgate.netacs.orgebi.ac.uk
Phenthis compound Methyl Ester C20H18O5Phenylalanine (x2)Methyl ester of the carboxyl groupPhyllosticta sp. nih.govmdpi.comnih.gov
Phenthis compound Butyl Ester C23H24O5Phenylalanine (x2)Butyl ester of the carboxyl groupPhyllosticta citricarpa nih.govnih.gov

Alathis compound

Alathis compound is another phytotoxic dioxolanone derivative produced by Guignardia bidwellii. researchgate.net Its structure is closely related to this compound, with the key difference being the substitution at the C2 position of the dioxolanone ring. d-nb.info

The biosynthesis of alathis compound is presumed to involve the deamination products of alanine (B10760859) and phenylalanine. researchgate.netd-nb.info This results in a methyl group at the C2 position, distinguishing it from this compound, which has an isopropyl group at the same position derived from valine. d-nb.info The structural elucidation of alathis compound was achieved through NMR spectroscopy, and its relationship to this compound was confirmed by comparative analysis of their spectral data. d-nb.inforesearchgate.net

Labeling studies have provided further insight into the biosynthesis of these compounds, confirming the incorporation of phenylalanine into the molecular structure. d-nb.info

CompoundMolecular FormulaPrecursor Amino AcidsKey Structural Difference from this compoundSource Organism(s)
This compound C15H16O5Valine, PhenylalanineIsopropyl group at C2Guignardia sp., Phyllosticta sp. researchgate.netnih.govd-nb.info
Alathis compound C13H12O5Alanine, PhenylalanineMethyl group at C2Guignardia bidwellii researchgate.netd-nb.info

Guignardianones and Other Structurally Related Dioxolanone Compounds

The guignardianones represent a broader family of dioxolanone-containing compounds isolated from Phyllosticta and Guignardia species. nih.govmdpi.com These compounds share the core dioxolanone structure but exhibit variations in the substituents at both the C2 and C5 positions, as well as modifications to the carboxyl group. nih.govmdpi.com

Examples of these compounds include guignardianones A, C, D, and E, which have been isolated from the endophytic fungus Phyllosticta sp. nih.govmdpi.com The structural determination of these compounds has been accomplished through detailed NMR and mass spectrometry analysis. nih.gov

Another related compound is metthis compound, which is biosynthetically derived from the oxidative deamination of phenylalanine and isoleucine. nih.gov This results in a sec-butyl group at the C2 position, as opposed to the isopropyl group in this compound. nih.gov Ethyl guignardate, the ethyl ester of this compound, has also been identified. nih.govmdpi.com

The diversity of these compounds highlights the metabolic flexibility of the producing fungi, which can utilize various amino acids as precursors to generate a range of structurally related dioxolanones. researchgate.net

CompoundKey Structural FeaturesSource Organism(s)
Guignardianone A Dioxolanone core with specific substitutionsPhyllosticta sp. nih.govmdpi.com
Guignardianone C Dioxolanone core with specific substitutionsPhyllosticta sp. nih.govmdpi.com
Guignardianone D Dioxolanone core with specific substitutionsPhyllosticta sp. nih.govmdpi.com
Guignardianone E Dioxolanone core with specific substitutionsPhyllosticta sp. nih.govmdpi.com
Metthis compound sec-Butyl group at C2 (from isoleucine)Phyllosticta sp. nih.gov
Ethyl Guignardate Ethyl ester of this compoundPhyllosticta sp. nih.govmdpi.com

Meroterpenes and Other Metabolites Co-isolated from Producer Fungi

Fungi of the genera Guignardia and Phyllosticta, which produce this compound and its analogues, are also known to produce a variety of other secondary metabolites, particularly meroterpenoids. nih.govmdpi.comresearchgate.net Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically from polyketide and terpenoid pathways. nih.gov

Several guignardones, which are meroterpenoid compounds, have been co-isolated with dioxolanones from these fungi. nih.govresearchgate.net These include guignardones A, B, and I, as well as guignarenones B and C. nih.govmdpi.com The structures of these complex molecules have been determined using extensive spectroscopic techniques, including 2D NMR and single-crystal X-ray diffraction. mdpi.comresearchgate.net

The co-isolation of these distinct classes of compounds suggests a complex and diverse secondary metabolism within these fungal strains. mdpi.commdpi.com Other, simpler metabolites such as 3,4-dihydroxybenzoic acid and tyrosol have also been identified in the culture extracts of these fungi. nih.govnih.gov

Compound ClassSpecific CompoundsSource Organism(s)
Meroterpenoids Guignardone A, Guignardone B, Guignardone I, Guignarenone B, Guignarenone C, Phyllomeroterpenoid BPhyllosticta sp., Guignardia mangiferae nih.govmdpi.commdpi.comresearchgate.net
Isocoumarins Peniisocoumarin GPhyllosticta citricarpa nih.gov
Simple Phenolics 3,4-Dihydroxybenzoic acid, Tyrosol, Protocatechuic acidPhyllosticta sp., Phyllosticta citricarpa nih.govnih.gov

Biosynthetic Pathways of Guignardic Acid

Precursor Incorporation and Labeling Studies

The biosynthesis of guignardic acid is presumed to originate from the deamination products of specific amino acids. nih.govresearchgate.net Studies involving the supplementation of fungal cultures with labeled precursors have been instrumental in elucidating the building blocks of this and related molecules. d-nb.inforesearchgate.net

Role of Amino Acid Deamination Products (Valine, Phenylalanine) as Biosynthetic Precursors

Research strongly suggests that this compound is synthesized from the deamination products of the amino acids valine and phenylalanine. nih.govresearchgate.net This hypothesis is supported by the identification of structurally related compounds where different amino acid precursors are utilized. For instance, phenthis compound appears to be derived exclusively from phenylalanine, while other related metabolites are thought to involve precursors from tyrosine and alanine (B10760859). researchgate.netd-nb.inforesearchgate.net Supplementation of G. bidwellii cultures with phenylalanine has been shown to increase the production of phenthis compound, providing further evidence for the role of amino acid deamination products in the biosynthesis of these phytotoxins. d-nb.inforesearchgate.net It has been demonstrated that phenylalanine is a key precursor for this compound, as well as for the related compounds alathis compound and phenthis compound. smolecule.comnih.govebi.ac.uk

Investigation of Aromatic α-Keto Acids as Intermediates

The deamination of amino acids like phenylalanine and valine results in the formation of their corresponding α-keto acids: phenylpyruvic acid and α-ketoisovalerate, respectively. d-nb.inforesearchgate.net It is proposed that these α-keto acids serve as the direct intermediates that fuse to form the characteristic dioxolanone structure of this compound. d-nb.info A hypothetical model for the related phenthis compound suggests that two molecules of phenylpyruvic acid, generated from the deamination of phenylalanine, condense to form the dioxolanone moiety. d-nb.inforesearchgate.net This model is supported by experiments where the addition of pyridoxal (B1214274) phosphate, a coenzyme in amino acid metabolism, to fermentation cultures led to increased yields of phenthis compound. d-nb.inforesearchgate.net

Enzymatic Mechanisms and Catalysis

The assembly of this compound from its α-keto acid precursors is a sophisticated enzymatic process. While the precise enzymatic machinery in G. bidwellii is not fully understood, studies on related enzymes from other fungi have provided significant insights. d-nb.info

Involvement of Non-Ribosomal Peptide Synthetase (NRPS)-like Enzymes

The biosynthesis of dioxolanones like this compound is thought to be catalyzed by Non-Ribosomal Peptide Synthetase (NRPS)-like enzymes. d-nb.infonih.gov These large, modular enzymes are known to synthesize a wide variety of peptide natural products without the use of ribosomes. uzh.chnih.gov In the case of phenthis compound, a cryptic NRPS-like gene, pgnA, identified in Aspergillus terreus, was shown to be solely responsible for its biosynthesis when heterologously expressed in Aspergillus nidulans. d-nb.info This suggests that a similar NRPS-like enzyme is likely involved in the biosynthesis of this compound in G. bidwellii, utilizing the deamination products of valine and phenylalanine as substrates instead of two molecules of phenylpyruvate. researchgate.netnih.gov NRPS-like enzymes catalyze the condensation of two identical aromatic α-keto acids to form various cyclic structures, including dioxolanones. nih.gov

Proposed Mechanism of Dioxolanone Moiety Formation and Elucidation of Catalytic Intermediates

The formation of the dioxolanone ring is a key step in this compound biosynthesis. A proposed mechanism, based on the study of the related compound phenthis compound, involves the fusion of two α-keto acid molecules. d-nb.info In this model, two molecules of phenylpyruvic acid are brought together by the NRPS-like enzyme to form the dioxolanone structure. d-nb.inforesearchgate.net While the exact catalytic intermediates in this compound synthesis have not been fully elucidated, the process is believed to involve the activation of the α-keto acid precursors by the NRPS-like enzyme, followed by a condensation reaction to form the final product. d-nb.inforesearchgate.net

Genetic Basis of this compound Biosynthesis

While the genetic basis for the production of phenthis compound has been linked to the pgnA gene in Aspergillus terreus, the specific genes responsible for this compound biosynthesis in Guignardia bidwellii have not yet been fully identified. d-nb.infouni-frankfurt.de However, the discovery of the pgnA gene provides a strong lead for identifying the homologous gene or gene cluster in G. bidwellii. The production of a suite of related dioxolanone compounds by this fungus suggests the presence of a biosynthetic gene cluster that encodes the necessary enzymes, including the NRPS-like synthetase and potentially other tailoring enzymes that contribute to the diversity of these metabolites. d-nb.inforesearchgate.net The fact that various Guignardia species produce these phytotoxic dioxolanones points to a conserved genetic basis for their synthesis within the genus. d-nb.infouni-frankfurt.de

Identification of Putative Biosynthetic Gene Clusters

The precise biosynthetic gene cluster (BGC) responsible for this compound production in its primary producer, the fungus Guignardia bidwellii, has not been definitively identified and characterized. d-nb.info However, research into structurally related compounds and the presumed biochemical precursors provides a strong hypothetical framework for its genetic origin. This compound is a phytotoxic secondary metabolite containing a dioxolanone moiety. nih.govacs.orgebi.ac.uk Its biosynthesis is thought to proceed from the deamination products of the amino acids valine and phenylalanine. nih.govacs.orgebi.ac.ukresearchgate.net This suggests the involvement of enzymes capable of amino acid modification and subsequent condensation.

Significant insights have been gained from the study of phenthis compound, a related phytotoxin produced by both G. bidwellii and the fungus Aspergillus terreus. nih.govresearchgate.net It has been demonstrated that phenthis compound is biosynthetically derived from two molecules of phenylalanine. d-nb.infoebi.ac.uk This has led to the hypothesis that an analogous pathway, utilizing precursors from both valine and phenylalanine, exists for this compound.

The most direct evidence for the type of gene cluster involved comes from the successful identification of the phenthis compound BGC in Aspergillus terreus. d-nb.info Genome mining efforts in various fungi have revealed numerous putative BGCs that code for virulence factors and fungal toxins. researchgate.net One study noted the identification of a BGC with a 100% match to a known phenthis compound biosynthetic gene. researchgate.net This cluster is centered around a nonribosomal peptide synthetase (NRPS)-like gene, designated pgnA. d-nb.info NRPS-like enzymes are known for their role in dimerizing α-ketoacids to form various lactones. nih.gov The pgnA gene in A. terreus consists of an adenylation (A) domain, a thiolation (T) domain, and a thioesterase (TE) domain, but lacks the canonical condensation (C) domain typical of true NRPS enzymes. nih.gov This genetic architecture strongly supports a model where the enzyme activates and links two α-ketoacid molecules (in the case of phenthis compound, two molecules of phenylpyruvic acid) to form the final product. d-nb.inforesearchgate.net It is therefore highly probable that the this compound BGC in G. bidwellii is also orchestrated by an NRPS-like enzyme that condenses phenylpyruvic acid with its valine-derived counterpart, 2-keto-3-methylbutyric acid.

Putative Gene Cluster Details for Dioxolanone Biosynthesis
Compound Phenthis compound (Model for this compound)
Producing Organism Aspergillus terreus
Gene Name pgnA d-nb.info
Enzyme Type Nonribosomal Peptide Synthetase (NRPS)-like d-nb.infonih.gov
Key Domains Adenylation (A), Thiolation (T), Thioesterase (TE) nih.gov
Proposed Precursors Two molecules of Phenylpyruvic acid d-nb.inforesearchgate.net
This compound Precursors (Hypothesized) Deamination products of Valine and Phenylalanine nih.govacs.orgresearchgate.net

Heterologous Expression Studies for Functional Characterization of Biosynthetic Genes

While the specific genes for this compound biosynthesis in G. bidwellii await functional confirmation, heterologous expression studies on the closely related compound, phenthis compound, have provided a clear proof-of-concept and a methodological blueprint. d-nb.info The genetic origin of phenthis compound was uncovered through the heterologous expression of a cryptic NRPS-like gene, pgnA, from Aspergillus terreus into the model fungal host, Aspergillus nidulans. d-nb.info

This landmark study confirmed that the pgnA gene alone is sufficient for the biosynthesis of phenthis compound. d-nb.info The expression of this single gene in A. nidulans, a host that does not naturally produce the compound, resulted in the formation of phenthis compound, thereby unambiguously linking the gene to its product. d-nb.info This approach is crucial for functionally characterizing genes within complex biosynthetic pathways, particularly for cryptic or "silent" gene clusters that are not expressed under standard laboratory fermentation conditions. d-nb.info

Further functional characterization has been achieved through combinatorial biosynthesis approaches, specifically by swapping domains of NRPS-like enzymes. nih.gov In a study involving three NRPS-like enzymes from Aspergillus terreus responsible for producing aspulvinone E, butyrolactone IIa, and phenthis compound, researchers successfully swapped the adenylation (A) and thioesterase (TE) domains. nih.gov The heterologous expression of these chimeric enzymes in Aspergillus nidulans demonstrated that the swapped A domains retained their specific substrate selectivity and that the TE domains were functional in catalyzing the cyclization of the resulting lactones. nih.gov These domain-swapping experiments not only confirm the function of individual domains but also open avenues for creating novel molecules through engineered biosynthesis. nih.gov Such heterologous expression and genetic engineering strategies will be instrumental in the future for isolating and characterizing the specific genes from G. bidwellii responsible for producing this compound.

Biological Activities and Ecological Roles of Guignardic Acid

Phytotoxic Activity and Its Role in Plant Pathogenesis

Guignardic acid is a key player in the development of plant diseases, acting as a toxin that damages plant tissues. researchgate.netuni-frankfurt.denih.gov This phytotoxicity is a crucial aspect of the ecological role of the fungi that produce it.

This compound as a Virulence Factor in Fungal-Plant Interactions

This compound is recognized as a significant virulence factor in the pathogenesis of grape black rot, a destructive disease caused by the fungus Guignardia bidwellii (also known by its anamorphic name, Phyllosticta ampelicida). rjpp.rolist.lutamu.edunih.govnih.govuni-mainz.de This compound, along with the related phenthis compound, is produced by the fungus and contributes to the visible symptoms of the disease. researchgate.netnih.gov The presence of this compound in infected leaves confirms its role in the disease process. uni-frankfurt.denih.govresearchgate.net Studies have shown that phytotoxic dioxolanones, including this compound, are potential virulence factors responsible for the formation of lesions during an infection by G. bidwellii. uni-frankfurt.derjpp.ro Research has identified this compound in the infected leaves of Vitis vinifera, while it was absent in healthy leaf tissue, further solidifying its role as a virulence factor. uni-frankfurt.denih.govresearchgate.net

Induction of Lesions and Contribution to Disease Development in Host Plants

The application of this compound to host plants, such as the grapevine Vitis vinifera, induces the formation of necrotic lesions, which are characteristic symptoms of black rot. researchgate.netrjpp.romdpi.com These lesions are a direct result of the compound's toxic effect on plant cells. The development of these lesions is a critical part of the disease cycle, allowing the fungus to further colonize the plant tissue. tamu.edu The severity of the disease often correlates with the concentration of these phytotoxins. researchgate.net In the early stages of infection on grape leaves, tan-colored lesions appear and later turn reddish-brown as they mature. tamu.edu On berries, the infection starts as small whitish spots that enlarge and eventually cause the entire berry to shrivel into a hard, black "mummy". tamu.edunih.gov

Non-Host Specificity of Phytotoxic Effects in Comparative Plant Assays

An interesting aspect of this compound's phytotoxicity is its lack of host specificity. researchgate.net While it is a key virulence factor in the black rot of grapes, its toxic effects are not limited to Vitis vinifera. researchgate.netmdpi.com Laboratory assays have demonstrated that this compound can cause phytotoxic lesions on a variety of other plants, including wheat (Triticum aestivum) and rice (Oryza sativa). researchgate.netresearchgate.netmdpi.compreprints.org However, grapevine leaves have shown greater sensitivity to the compound compared to these non-host plants. researchgate.netmdpi.comresearchgate.net This broad-spectrum phytotoxicity suggests that the mechanism of action may target a fundamental process common to many plant species. nih.gov The observation that a free carboxyl group appears to be necessary for this activity provides a clue to its mode of action. researchgate.netresearchgate.netpreprints.org

Antifeedant Efficacy against Insect Herbivores

Beyond its role in plant diseases, this compound also exhibits properties that deter feeding by insect herbivores. This antifeedant activity represents another facet of its ecological significance, potentially protecting the host fungus or plant from being consumed.

Behavioral and Physiological Responses of Target Insect Species

This compound has been shown to be an effective antifeedant against several insect species. researchgate.net In choice bioassays, it has demonstrated antifeedant activity against the Egyptian cotton leafworm (Spodoptera littoralis) and the green peach aphid (Myzus persicae). researchgate.netresearchgate.netnih.gov The presence of this compound can deter insects from feeding, thereby reducing the damage they inflict. mdpi.commdpi.comresearchgate.net The physiological effects on insects can range from feeding deterrence to growth inhibition and, in some cases, mortality. mdpi.comnih.gov

Structure-Activity Relationship Studies in the Context of Antifeedant Properties

Initial structure-activity relationship studies suggest that specific chemical features of the this compound molecule are crucial for its antifeedant effects. Research on related dioxolanone compounds indicates that the presence of a free carboxyl group is important for the observed antifeedant activity against certain insects. nih.gov For instance, this compound and the related metthis compound, both possessing a free carboxyl group, were effective antifeedants against S. littoralis and M. persicae. nih.gov This suggests that modifications to this functional group could significantly alter the compound's deterrent properties. nih.gov

Nematicidal Effects

This compound has demonstrated potential as a natural agent for controlling plant-parasitic nematodes, which are significant agricultural pests.

Activity against Plant-Parasitic Nematodes (e.g., Meloidogyne javanica)

Research has shown that an extract from the endophytic fungus Phyllosticta sp., which contains this compound among other related compounds, exhibits strong nematicidal effects against the root-knot nematode Meloidogyne javanica. mdpi.compreprints.org In laboratory tests, this extract caused high mortality rates (96-100%) of the second-stage juveniles (J2) of M. javanica within 24 to 72 hours. mdpi.compreprints.org The effective concentration (LC50) at 72 hours was determined to be 0.44 mg/mL. mdpi.compreprints.org Furthermore, the extract significantly inhibited the hatching of nematode eggs, showing a 64% reduction compared to the control after 28 days. mdpi.compreprints.org While this compound itself was not the most potent nematicidal compound within the tested extract, related dioxolanones like metthis compound, guignardianone D, and phenthis compound methyl ester were identified as the primary active nematicidal agents. mdpi.compreprints.orgnih.gov

Exploration of this compound as a Natural Product for Biopesticide Development

The nematicidal properties of compounds structurally related to this compound, found in endophytic fungi, highlight their potential for development as biopesticides. mdpi.comresearchgate.net Endophytic fungi are considered a promising source of novel bioactive compounds for agricultural applications. researchgate.netnih.gov The fact that extracts containing these compounds show strong activity against significant pests like M. javanica and lack phytotoxicity on host plants like tomatoes makes them attractive candidates for further research and development. mdpi.compreprints.org The development of natural product-based biopesticides is an effective strategy for finding new solutions for pest management in sustainable agriculture. mdpi.comresearchgate.net

Broader Antimicrobial Spectrum (non-human specific applications)

This compound and its producing fungi have shown inhibitory effects against a range of microbes, including fungi and bacteria, suggesting a broader role in microbial antagonism.

Inhibition of Fungal Spore Germination and Growth

This compound has been shown to possess antifungal properties. nih.gov Specifically, it can inhibit the germination of fungal spores, a critical step in the fungal life cycle and plant infection. researchgate.netcropj.commdpi.com The effectiveness of this inhibition can, however, be influenced by the composition of the assay medium. researchgate.net In one study, this compound, in combination with fluconazole, showed prominent inhibition of the growth of Candida albicans. nih.gov

Activity against Select Bacterial Species (e.g., Escherichia coli, Bacillus cereus, Pseudomonas aeruginosa)

While specific studies focusing solely on the antibacterial activity of pure this compound are limited, extracts from endophytic fungi that produce a variety of secondary metabolites have shown activity against several bacterial species. frontiersin.orgsmujo.idelsevier.es For instance, crude extracts from various Phyllosticta species have demonstrated inhibitory effects against bacteria. tandfonline.com Research on other natural compounds has shown activity against Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa, which are common bacteria used in antimicrobial screening. plos.orgdergipark.org.trbiomedpharmajournal.org The potential for endophytic fungi to produce broad-spectrum antimicrobial agents is an active area of research. frontiersin.orgmdpi.com

Ecological Significance in Microbial and Plant Symbioses

This compound, as a secondary metabolite, likely plays a significant role in the ecological interactions of its producing fungus. researchgate.netnih.gov Endophytic fungi, which live within plant tissues without causing disease, often produce bioactive compounds that can protect the host plant from pathogens and herbivores. nih.govsmujo.id The production of phytotoxic compounds like this compound by the pathogenic fungus Guignardia bidwellii is considered a potential virulence factor that contributes to the formation of lesions on infected plants. nih.gov The presence of this compound in infected grape leaves suggests its active role during the infection process. nih.gov

Role in Endophytic Fungi-Host Plant Interactions Beyond Pathogenesis

The presence of this compound in endophytic fungi points to its significant role in mediating the symbiotic relationship between the fungus and its host plant, extending beyond simple latent pathogenesis. This interaction is often characterized as a defensive mutualism, where the endophyte contributes to the host's protection in exchange for a protected environment and nutrients. mdpi.comucl.ac.be

Research has uncovered several protective functions of this compound and related compounds produced by endophytes, which benefit the host plant:

Antimicrobial Activity: There is evidence that this compound produced by the endophytic fungus Guignardia mangiferae exhibits potent antimicrobial activity. nih.gov This capability can help the host plant by inhibiting the growth of pathogenic bacteria and fungi, thereby protecting it from various diseases. The production of such compounds by resident endophytes can help maintain a balanced and healthy microbiome within the plant's tissues. mdpi.com

Insect Antifeedant Properties: Studies on dioxolanone-type compounds, including this compound, isolated from an endophytic Phyllosticta species have demonstrated effective antifeedant activities against insects such as the Egyptian cotton leafworm (Spodoptera littoralis) and the green peach aphid (Myzus persicae). researchgate.net By deterring herbivores, the fungus helps to preserve the integrity and health of its host plant.

Nematicidal Effects: The same group of compounds, which includes derivatives of this compound, has also shown activity against nematodes. researchgate.net Nematodes are common soil-borne pests that can cause significant damage to plant roots. The production of nematicidal compounds by endophytic fungi provides a chemical defense for the host against these subterranean threats. researchgate.net

Contribution to Fungal Fitness and Survival in Diverse Habitats

The production of bioactive secondary metabolites like this compound is a crucial factor for the fitness and survival of the endophytic fungi themselves. researchgate.net These compounds provide a significant competitive advantage, allowing the fungi to thrive within their unique ecological niche inside the host plant across a wide range of environments. encyclopedia.pub

The contribution of this compound to fungal fitness includes:

Competitive Advantage: The internal tissues of a plant are a competitive environment, inhabited by numerous microorganisms. The antimicrobial properties of this compound can suppress the growth of competing fungi and bacteria, ensuring the producing endophyte can successfully colonize and secure its niche within the host. nih.govmdpi.com

Niche Protection: By exhibiting insecticidal and nematicidal activities, this compound helps protect the host plant from being damaged or consumed by herbivores and pests. researchgate.net This defense of the host is indirectly a defense of the fungus's own habitat and nutrient source, thereby enhancing its long-term survival and reproductive success.

Adaptability: Endophytic fungi are ubiquitous, found in a vast array of plants across diverse ecosystems, from tropical forests to temperate zones. encyclopedia.pubmdpi.com The ability to produce a suite of protective chemical compounds, including this compound, is a key element of their adaptability. researchgate.net This chemical arsenal (B13267) allows them to establish and maintain symbiotic relationships in various host plants and environmental conditions.

Ultimately, the synthesis of this compound is an evolutionary strategy that enhances fungal fitness. It allows the endophyte to not only survive but also to play an active role in its environment, modifying the interactions between its host and other organisms to its own benefit. calis.edu.cnfrontiersin.org This chemical capability is fundamental to the success of the endophytic lifestyle. researchgate.net

Synthetic Methodologies for Guignardic Acid and Analogues

Total Synthesis Approaches

Total synthesis provides a means to confirm the structure of natural products and to produce them in quantities sufficient for further study. rsc.org The approaches to guignardic acid have evolved to include sophisticated asymmetric strategies to control its stereochemistry.

The absolute configuration of this compound has been determined through chemical synthesis. researchgate.net Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is crucial as different enantiomers can have vastly different biological effects. slideshare.netyork.ac.uk Strategies for achieving enantioselectivity often involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. numberanalytics.com

Initial synthetic efforts laid the groundwork for more advanced, stereocontrolled methods. The development of asymmetric synthesis for compounds like this compound often relies on key reactions that establish chiral centers with high enantiomeric excess. york.ac.uknih.gov While specific details on the seminal asymmetric synthesis of this compound itself are not extensively detailed in the provided results, the successful determination of its absolute configuration through synthesis implies the use of such enantioselective methods. researchgate.net The synthesis of related complex natural products often employs techniques like asymmetric hydrogenation, epoxidation, or aldol (B89426) reactions to achieve high levels of stereocontrol. rsc.orgnumberanalytics.com

A key feature of this compound is its dioxolanone moiety. ebi.ac.uknih.gov The construction of this core structure is a critical step in its total synthesis. Stereocontrolled reactions are employed to ensure the correct relative and absolute stereochemistry of the final product.

The synthesis of related dioxolanone-containing natural products often involves cyclization reactions. uni-mainz.de For instance, the synthesis of other complex molecules has utilized intramolecular alkylation reactions to form cyclic structures with excellent diastereoselectivity. rsc.org The formation of the dioxolanone ring in this compound likely proceeds through a pathway that carefully controls the stereochemical outcome. The biogenesis of this compound is presumed to involve the deamination products of amino acids like valine and phenylalanine, suggesting a synthetic strategy that could mimic this pathway. researchgate.netnih.gov

Development of Asymmetric Synthesis Strategies for Enantioselective Production

Chemical Modifications and Derivatization for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity, researchers synthesize various derivatives and analogues. researchgate.netebi.ac.uknih.gov These studies are essential for identifying the key functional groups responsible for its effects and for potentially developing more potent or selective compounds. nih.govdntb.gov.ua

The synthesis of esters and other derivatives of carboxylic acids is a common strategy in medicinal chemistry to modify properties such as solubility and cell permeability. researchgate.net Standard methods for esterification include reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents. researchgate.netyoutube.com

For this compound, the synthesis of its methyl ester has been reported. researchgate.net The creation of such derivatives allows for the exploration of how modifying the carboxylic acid group affects its phytotoxic or other biological activities. researchgate.netebi.ac.uknih.gov The general synthesis of esters can be achieved through various methods, including Fischer esterification, reaction with acid halides or anhydrides, and trans-esterification. youtube.com

The exploration of structural analogues is a cornerstone of drug discovery and development. mdpi.comfrontiersin.org By systematically altering different parts of the this compound molecule, researchers can probe the structural requirements for its biological effects. nih.gov

Analogues of this compound have been isolated from natural sources and also synthesized. ebi.ac.uk For example, phenthis compound, a structurally related metabolite, is biosynthetically derived from phenylalanine. researchgate.netnih.gov Other related compounds are presumed to be biosynthesized from deamination products of other amino acids like tyrosine and alanine (B10760859). researchgate.net The study of these naturally occurring analogues provides valuable insights into how small structural changes can influence biological activity. Synthetic efforts to create novel analogues can further expand on these findings, potentially leading to compounds with enhanced or altered activities. nih.gov

Synthesis of this compound Esters and Other Functionalized Derivatives

Development of Synthetic Precursors for Biosynthesis Elucidation and Scalable Production

Understanding the biosynthetic pathway of a natural product can open doors to its large-scale production through fermentation or biocatalysis. core.ac.ukuoa.grnih.gov The synthesis of proposed biosynthetic precursors is a key step in elucidating these pathways.

The biosynthesis of this compound is thought to involve precursors derived from amino acids. nih.gov Specifically, it is presumed to be synthesized from the deamination products of valine and phenylalanine. researchgate.net Synthetic chemists can prepare these proposed precursors and introduce them to the producing organism or cell-free extracts to confirm their incorporation into the final natural product. This approach is crucial for verifying the biosynthetic hypothesis.

Furthermore, as the natural production of this compound can be low, developing scalable synthetic routes is important for obtaining larger quantities for extensive biological testing and potential applications. researchgate.netresearchgate.net An efficient total synthesis can serve as a platform for producing not only the natural product itself but also a wide range of analogues for further investigation. rsc.orgnih.gov

Advanced Research Directions and Future Perspectives on Guignardic Acid

Untapped Biosynthetic Potential and Genetic Engineering

The biosynthesis of guignardic acid and its analogs represents a significant area of ongoing research, with much of its potential still to be unlocked. While the general precursors are presumed, the precise enzymatic machinery and the application of modern genetic tools are frontiers yet to be fully explored.

The biosynthetic pathway of this compound, a member of the dioxolanone class of natural products, is not yet fully understood. researchgate.netnih.gov It is hypothesized to be synthesized from the deamination products of amino acids, specifically valine and phenylalanine. researchgate.netnih.govacs.org Similarly, related compounds like phenthis compound are thought to derive exclusively from phenylalanine. researchgate.netnih.govacs.org Research suggests that a non-ribosomal peptide synthetase (NRPS)-like enzyme is central to this process. researchgate.netnih.gov

However, the hypothesis regarding the complete biosynthetic pathway for these dioxolanone-type compounds has not been substantiated by molecular biology studies. researchgate.net The specific enzymes responsible for each step, from the initial condensation of keto acids to the final formation of the characteristic dioxolanone ring, remain enigmatic. nih.gov The elucidation of this pathway is a key objective for researchers, as it would provide a complete blueprint of how fungi like Guignardia bidwellii produce these potent molecules. uni-mainz.de Unraveling this process is critical for understanding the compound's natural role and for harnessing its production.

Modern bioscience offers powerful tools to overcome the limitations of natural production and to innovate beyond what nature provides. Genome mining and synthetic biology are two such approaches with immense potential for this compound research.

Genome Mining: This process involves analyzing an organism's genome to find the specific Biosynthetic Gene Clusters (BGCs) responsible for producing natural products. github.io By sequencing the genome of Guignardia bidwellii and other producing organisms, researchers can identify the BGC that encodes the enzymes for this compound synthesis. nih.gov Identifying the BGC inherently links the compound to its genetic blueprint, which is the first step toward manipulation. nih.gov This approach can also uncover previously unknown, related compounds encoded by silent or cryptic BGCs within the fungus.

Synthetic Biology: Once the BGC is identified, synthetic biology techniques can be applied. The entire pathway can be transferred into a more manageable host organism, such as Aspergillus oryzae or a yeast strain, for heterologous expression. nih.govnih.gov This could significantly boost production yields, as the natural production of this compound in fungal cultures is often very low. researchgate.netresearchgate.net Furthermore, the identified genes can be modified or combined with enzymes from other pathways to create novel analogs of this compound. nih.gov This could lead to the development of new molecules with enhanced potency, greater stability, or a different spectrum of activity.

Full Elucidation of All Enzymatic Steps in the Biosynthetic Pathway

In-Depth Mechanism of Action Studies (non-human specific contexts)

While the biological activities of this compound are well-documented, the precise ways it exerts these effects at a molecular level are largely unknown. Future research will need to focus on dissecting these mechanisms to fully understand its function as a phytotoxin, antifeedant, and nematicide.

This compound is a known phytotoxin, contributing to the development of diseases such as grape black rot. nih.gov It has been identified in planta in infected grape leaves, where it acts as a potential virulence factor causing the formation of lesions. researchgate.net However, the specific cellular and molecular targets within the plant that this compound interacts with to initiate this toxic response remain to be identified. nih.gov The mechanism of action for this class of compounds is still considered unknown, and pinpointing the specific receptors, enzymes, or cellular pathways it disrupts is a critical next step. nih.govnih.gov

The visible outcome of this compound's phytotoxicity is clear: it causes tissue necrosis on plant leaves. researchgate.netnih.gov This effect is not host-specific, suggesting it targets a fundamental process in many plants. nih.gov The dissection of the biochemical and cellular pathways that lead from initial contact with the molecule to cell death is a key area for future research. Studies are needed to determine if the compound disrupts cell membrane integrity, inhibits key enzymes in metabolic pathways, induces oxidative stress, or triggers a programmed cell death response in the plant. Understanding these phytotoxicity pathways is essential for evaluating its potential as a natural herbicide and for managing the plant diseases it contributes to. uni-mainz.denih.gov

Recent research has uncovered new biological activities for this compound and its relatives, identifying them as potent antifeedants and nematicides. researchgate.netnih.gov This is the first report of such effects for this class of dioxolanone compounds. researchgate.netnih.gov this compound itself was found to be an effective antifeedant against the agricultural pests Spodoptera littoralis and Myzus persicae. nih.gov

However, the molecular-level understanding of how these compounds deter insects or kill nematodes is completely unexplored. The specific receptors in the insect's sensory organs that detect the compound, or the physiological processes disrupted in the nematode, are unknown. Elucidating this mode of action is a promising research direction that could lead to the development of new biopesticides for crop protection. nih.govresearchgate.net

Interactive Data Table: Antifeedant Activity of this compound

The following table summarizes the reported antifeedant effectiveness of this compound against specific insect pests.

CompoundTarget PestBioassay TypeEffective Concentration (EC₅₀)Source
This compoundSpodoptera littoralisChoice9.77 µg/cm² nih.gov
This compoundMyzus persicaeChoice17.2 µg/cm² nih.gov

Dissection of Phytotoxicity Pathways at the Biochemical and Cellular Levels

Chemoecological Roles Beyond Pathogenesis

The influence of microbial secondary metabolites extends far beyond causing disease, playing crucial roles in shaping ecosystems and mediating complex biological conversations.

The plant microbiome, encompassing microbial communities in the rhizosphere (the soil zone influenced by roots), phyllosphere (leaf surfaces), and endosphere (internal plant tissues), is vital for plant health, nutrient uptake, and stress resilience. researchgate.netnih.gov Plants and their associated microbes engage in a complex chemical dialogue, with plant secondary metabolites (PSMs) and microbial exudates shaping the composition and function of these communities. nih.gov Fungal metabolites, in particular, can significantly influence the recruitment and activity of other microorganisms in their vicinity.

Chemicals that mediate interactions between different species are known as semiochemicals, which include allomones and kairomones. wikipedia.org Allomones benefit the emitter, for instance, by deterring a predator, while kairomones benefit the receiver, such as by revealing the location of a host. wikipedia.orgagriculturejournals.czcabidigitallibrary.org This form of chemical communication is fundamental to the survival and interaction of organisms in an ecosystem. nih.gov

In the context of chemical defense, this compound's phytotoxicity suggests it functions as an allomone for the fungus Guignardia bidwellii. nih.gov By producing this compound, the fungus can damage the plant tissue, facilitating its pathogenic lifestyle or outcompeting other microorganisms. This represents a clear case of chemical defense, where a metabolite is used to gain a competitive advantage. The study of such substances provides insight into the evolutionary arms races between plants and their microbial pathogens. wikipedia.org

Broader Interactions with the Plant Microbiome and Soil Ecosystem

Sustainable Agricultural Applications

The drive for environmentally friendly agricultural practices has spurred research into naturally derived compounds for pest and weed management. ijcmas.com These biopesticides are often more specific, biodegradable, and less harmful to non-target organisms than synthetic pesticides. eorganic.orgmdpi.com

Bioherbicides are weed control agents derived from natural sources like microorganisms or plants. mdpi.comnih.gov There is a significant need for new herbicides with novel modes of action to combat the rise of herbicide-resistant weeds. nih.gov Natural phytotoxins are a rich source of structurally diverse molecules that can serve as templates for these next-generation herbicides. nih.govawsjournal.org

The demonstrated phytotoxic activity of this compound makes it a compelling candidate for development as a bioherbicide. nih.gov Its ability to damage plant tissue indicates a mode of action that could be effective against problematic weeds in agriculture. mdpi.com Further research would focus on isolating the specific molecular target of this compound, which could represent a new target site for herbicide development. awsjournal.org

Potential Application Basis for Consideration Key Advantage in Agriculture
Natural BioherbicideProven phytotoxic effects against vine leaves. nih.govPotential for a new mode of action to manage resistant weeds. nih.gov
Biopesticide Lead CompoundFungal secondary metabolites are known sources of biopesticides. dntb.gov.uaOffers a biodegradable and potentially more target-specific alternative to synthetic chemicals. ijcmas.comeorganic.org

The term biopesticide encompasses a broad range of agents, including those targeting insect pests and plant-parasitic nematodes. eorganic.orgsciensage.info Metabolites from endophytic and pathogenic fungi have shown promise in controlling a variety of agricultural pests. dntb.gov.ua For instance, extracts from certain fungi have been tested for activity against nematodes like Meloidogyne javanica and insect pests. dntb.gov.ua

While the activity of this compound has primarily been documented against plants, its potential as a broader biopesticide warrants investigation. nih.gov Many natural compounds exhibit activity across different classes of organisms. Therefore, screening this compound and its derivatives for insecticidal and nematicidal properties could open new avenues for its application in integrated pest management strategies, where formulations are designed for controlled release and enhanced stability. ijcmas.commdpi.com

Development as Bioherbicides of Natural Origin

Exploration of Structural Diversity and Analog Development through Chemoinformatics and Combinatorial Approaches

Modern drug and agrochemical discovery heavily relies on computational tools and advanced synthesis methods to explore vast chemical spaces efficiently. frontiersin.orgrjeid.com Chemoinformatics allows for the analysis of structural diversity and the prediction of activity, while combinatorial chemistry enables the rapid synthesis of large libraries of related compounds. openaccessjournals.comnih.gov

The existence of phenthis compound, a related metabolite from G. bidwellii, demonstrates that nature already produces structural analogs of this compound. nih.gov This natural diversity serves as an ideal starting point for a chemoinformatic and combinatorial chemistry program.

Approach Description Application to this compound
Chemoinformatics Using computational methods to analyze chemical structures, predict properties, and assess diversity. frontiersin.orgnih.govAnalyze the this compound scaffold to identify key structural features for phytotoxicity and design a virtual library of novel analogs with potentially improved properties.
Diversity-Oriented Synthesis A strategy in combinatorial chemistry that aims to create structurally diverse and complex molecules from a common starting point. cam.ac.ukSynthesize a focused library of this compound analogs by systematically modifying different parts of the molecule to explore the structure-activity relationship.
High-Throughput Screening Rapidly testing large numbers of compounds for a specific biological activity. openaccessjournals.comScreen the newly synthesized this compound analogs against various weeds, pests, and nematodes to identify lead compounds for agricultural applications.

By leveraging these approaches, researchers can systematically explore the chemical space around the this compound scaffold. cam.ac.uk The goal is to develop new analogs with enhanced potency, greater selectivity, or improved environmental properties, paving the way for the next generation of nature-inspired agricultural products.

Identification and Characterization of Novel Dioxolanone Scaffolds from Underexplored Fungal Sources

The discovery of this compound, a metabolite featuring a distinct dioxolanone core, has spurred further investigation into the secondary metabolism of various fungi, particularly those from underexplored ecological niches. Research has shown that this compound is not an isolated metabolite but part of a larger family of structurally related compounds produced by fungi, primarily within the genera Guignardia and its anamorph Phyllosticta. These fungi, often found as endophytes or plant pathogens, represent a rich and still largely untapped source of novel chemical diversity.

Bioactivity-guided fractionation of extracts from submerged cultures of the grape black rot fungus, Guignardia bidwellii, led to the isolation of phenthis compound. This compound is structurally analogous to this compound, which was also identified in the same fungal extracts. The biosynthesis of these compounds is presumed to involve the condensation of deaminated amino acids. For this compound, the precursors are believed to be derived from valine and phenylalanine, whereas phenthis compound appears to be synthesized exclusively from two phenylalanine molecules.

Further exploration of endophytic fungi has expanded this chemical family. Studies on Phyllosticta capitalensis, an endophyte isolated from various plants like Persea indica and Cephalotaxus fortunei, have yielded a plethora of new dioxolanone derivatives. These include compounds such as metthis compound and several guignardianones (A, C, D, E, and G). The identification of these novel scaffolds demonstrates that minor variations in the amino acid precursors utilized by the fungal biosynthetic machinery can lead to a diverse array of analogues. For instance, metthis compound is thought to be formed from the fusion of products from phenylalanine and isoleucine.

The characterization of these new compounds relies on a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-ESI-MS), to elucidate their planar structures. Quantum mechanical calculations of chiroptical properties, such as Electronic Circular Dichroism (ECD), are often employed to determine the absolute configuration of these chiral molecules. The continued investigation of fungal endophytes from diverse environments is a promising strategy for discovering additional novel dioxolanone scaffolds with potentially unique biological activities.

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.